4-methyl-1-(1-(3-phenylbutanoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Description
This compound belongs to the 1,2,4-triazol-5(4H)-one class, characterized by a piperidine ring conjugated to a triazolone core. Key structural features include:
- Triazolone core: The 1,2,4-triazol-5(4H)-one moiety provides a rigid heterocyclic scaffold, enabling hydrogen bonding and π-stacking interactions.
- 3-Phenylbutanoyl chain: Linked to the piperidine, this hydrophobic chain may influence membrane permeability and binding pocket compatibility.
- Trifluoromethyl group: At position 3, this electron-withdrawing substituent enhances metabolic stability and modulates electronic properties .
Properties
IUPAC Name |
4-methyl-2-[1-(3-phenylbutanoyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N4O2/c1-13(14-6-4-3-5-7-14)12-16(27)25-10-8-15(9-11-25)26-18(28)24(2)17(23-26)19(20,21)22/h3-7,13,15H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIMRXPBYVUSIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCC(CC1)N2C(=O)N(C(=N2)C(F)(F)F)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-1-(1-(3-phenylbutanoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a novel synthetic molecule belonging to the class of substituted 1,2,4-triazoles. Its unique structure, which incorporates a trifluoromethyl group and a piperidine moiety, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and comparative studies.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 396.414 g/mol. The structural features include:
- Triazole ring : A five-membered heterocyclic ring containing three nitrogen atoms.
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Trifluoromethyl group : Enhances lipophilicity and may influence biological interactions.
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H23F3N4O2 |
| Molecular Weight | 396.414 g/mol |
| IUPAC Name | 4-methyl-2-[1-(3-phenylbutanoyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one |
| CAS Number | 2034291-64-8 |
The precise mechanism of action for this compound remains largely uncharacterized; however, its structural components suggest interactions with various biological targets. Triazoles are known to exhibit antifungal and anticancer properties by inhibiting specific enzymes or receptors involved in cell proliferation and survival.
Anticancer Activity
Recent studies indicate that compounds with similar triazole structures demonstrate significant anticancer activity. For instance, triazole derivatives have been reported to inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest . The incorporation of the piperidine moiety may enhance these effects by improving the compound's binding affinity to target proteins.
Antimicrobial Properties
Triazoles are also recognized for their antimicrobial properties. The presence of the trifluoromethyl group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Preliminary data suggest that this compound may exhibit moderate antibacterial activity; however, further empirical studies are necessary to confirm these effects.
Comparative Studies
In comparative studies with other triazole derivatives, this compound's unique structure allows for distinct biological activities. For example, while certain triazoles primarily target fungal pathways, this compound's dual functionality—due to the piperidine and phenyl groups—may allow it to interact with both bacterial and eukaryotic systems .
Case Study 1: Antitumor Evaluation
A study focused on evaluating the antitumor activity of triazole derivatives indicated that modifications in substituents significantly influenced their efficacy. The introduction of bulky groups like trifluoromethyl was found to enhance cytotoxicity against various cancer cell lines . This suggests that This compound could be a candidate for further development as an anticancer agent.
Case Study 2: Antimicrobial Testing
In antimicrobial testing against Gram-positive and Gram-negative bacteria, derivatives of triazoles demonstrated varying degrees of effectiveness. The unique substituents in our compound may provide enhanced activity compared to traditional antibiotics . Future studies should explore its spectrum of activity against clinically relevant pathogens.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The compound’s analogs (Table 1) exhibit variations in substituents on the piperidine and triazolone moieties, leading to divergent physicochemical and pharmacological profiles.
Table 1: Structural Comparison of Key Analogs
*logP values estimated using fragment-based methods.
Key Findings and Implications
The trifluoromethyl group in the target compound reduces basicity and increases oxidative stability relative to non-fluorinated analogs (e.g., phenyl or thiol substituents) .
Biological Activity Trends: The thiol-containing analog (Table 1) may exhibit stronger covalent binding to cysteine residues in enzymes, contrasting with the target compound’s non-covalent interactions. Pyridine-containing analogs (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-yl) introduce aromatic nitrogen, enabling additional hydrogen-bonding interactions .
Crystallographic Insights
Structural studies using SHELXL (for refinement) and ORTEP-3 (for graphical representation) have resolved the conformations of similar triazolone derivatives. For example:
- The piperidine ring in analogs often adopts a chair conformation, with substituents (e.g., phenylbutanoyl) oriented equatorially to minimize steric strain .
- The trifluoromethyl group’s orientation in the target compound may influence crystal packing and intermolecular interactions, as seen in related structures .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-methyl-1-(1-(3-phenylbutanoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one?
- Methodology :
- Conventional synthesis : Begin with the formation of the triazole core via cyclocondensation of thiourea derivatives with hydrazines. Subsequent functionalization of the piperidine ring with 3-phenylbutanoyl groups can be achieved using acyl chloride intermediates under anhydrous conditions .
- Non-conventional methods : Ultrasound-assisted synthesis improves reaction efficiency for similar trifluoromethyl-pyrazolone derivatives, reducing reaction times by 30–50% compared to traditional heating .
- Key Steps :
- Protection of the piperidine nitrogen with tert-butyloxycarbonyl (Boc) to prevent side reactions during acylation .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by , , and HRMS .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology :
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding networks, as demonstrated for analogous triazolone derivatives (e.g., R-factor < 0.06) .
- Spectroscopic analysis : Use to verify the trifluoromethyl group’s electronic environment and IR spectroscopy to identify carbonyl (C=O) stretches (~1700 cm) .
- Computational tools : DFT calculations (B3LYP/6-31G**) predict molecular electrostatic potentials and optimize geometry for comparison with experimental data .
Q. What are the critical stability considerations for storing this compound?
- Storage guidelines :
- Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis of the trifluoromethyl group or piperidinyl acyl linkage .
- Monitor for degradation via HPLC (C18 column, acetonitrile/water mobile phase) every 6 months .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?
- Methodology :
- Reaction path search : Use quantum chemical calculations (e.g., Gaussian 16) to identify low-energy transition states and intermediates. For example, ICReDD’s workflow combines density functional theory (DFT) with experimental feedback loops to narrow optimal conditions (e.g., solvent selection, temperature) .
- Machine learning : Train models on similar triazolone syntheses to predict yields and side products, reducing trial-and-error experimentation .
Q. How should researchers resolve contradictions in reported synthetic yields for analogous compounds?
- Methodology :
- Comparative analysis : Replicate methods from conflicting studies (e.g., conventional vs. ultrasound-assisted synthesis) while controlling variables like solvent purity and catalyst loading .
- Statistical validation : Apply ANOVA to assess significance of yield differences (p < 0.05) and identify outliers due to hygroscopic intermediates or improper Boc deprotection .
Q. What strategies mitigate challenges in isolating hygroscopic intermediates during synthesis?
- Methodology :
- Lyophilization : Freeze-dry water-sensitive intermediates after extraction with dichloromethane .
- Salt formation : Convert hygroscopic amines to hydrochloride salts using HCl gas in diethyl ether, improving crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
